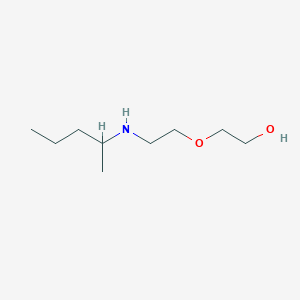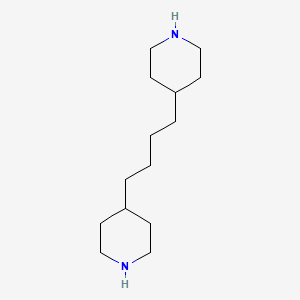
1,4-Di(piperidin-4-yl)butane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Di(piperidin-4-yl)butane is a chemical compound that features two piperidine rings attached to a butane backbone. Piperidine is a six-membered heterocyclic amine, which is widely used in organic synthesis and pharmaceutical applications. The compound’s structure allows it to participate in various chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Di(piperidin-4-yl)butane can be synthesized through several methods. One common approach involves the reaction of 1,4-dibromobutane with piperidine in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like acetonitrile or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
Br-(CH2)4-Br+2C5H11N→(C5H10N)2-(CH2)4
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Di(piperidin-4-yl)butane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: N-oxides of this compound
Reduction: Corresponding amines
Substitution: Various substituted piperidine derivatives
Wissenschaftliche Forschungsanwendungen
1,4-Di(piperidin-4-yl)butane has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is a building block for the development of drugs targeting neurological disorders and other medical conditions.
Industry: The compound is utilized in the production of polymers, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,4-Di(piperidin-4-yl)butane depends on its specific application. In medicinal chemistry, the compound may act as a ligand for certain receptors or enzymes, modulating their activity. The piperidine rings can interact with biological targets through hydrogen bonding, hydrophobic interactions, and other non-covalent forces. These interactions can influence the compound’s pharmacological properties and therapeutic potential.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Di(pyridin-4-yl)butane: Similar structure but with pyridine rings instead of piperidine.
1,4-Di(morpholin-4-yl)butane: Contains morpholine rings instead of piperidine.
1,4-Di(azepan-4-yl)butane: Features azepane rings instead of piperidine.
Uniqueness
1,4-Di(piperidin-4-yl)butane is unique due to its specific combination of piperidine rings and butane backbone, which imparts distinct chemical and biological properties. The piperidine rings provide a versatile platform for chemical modifications, making the compound valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C14H28N2 |
|---|---|
Molekulargewicht |
224.39 g/mol |
IUPAC-Name |
4-(4-piperidin-4-ylbutyl)piperidine |
InChI |
InChI=1S/C14H28N2/c1(3-13-5-9-15-10-6-13)2-4-14-7-11-16-12-8-14/h13-16H,1-12H2 |
InChI-Schlüssel |
YGIWTLULBLUFRJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1CCCCC2CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



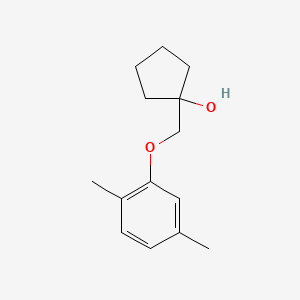
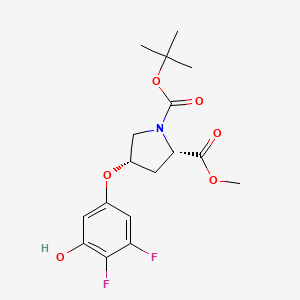
![1,4-Diazabicyclo[3.2.1]octane-2-carbonitrile](/img/structure/B15279274.png)
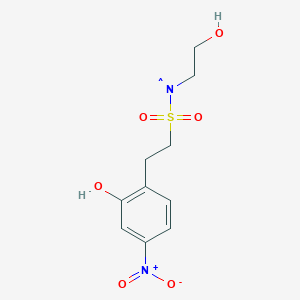
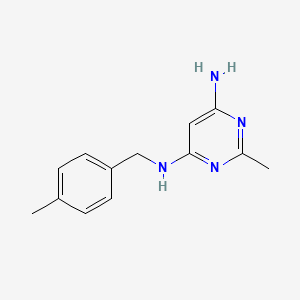
![N-(6-aminoimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide](/img/structure/B15279307.png)

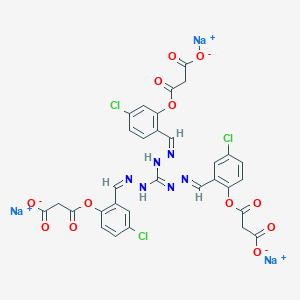
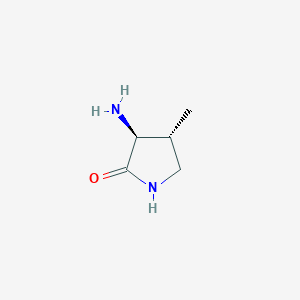

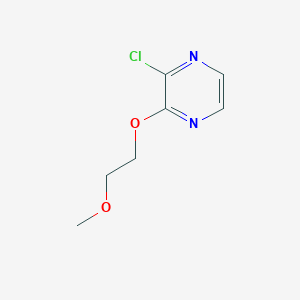
![7-aminobenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B15279339.png)
